molecular formula C12H13Cl2NO B5547378 1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride

1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride

Cat. No.: B5547378
M. Wt: 258.14 g/mol
InChI Key: CWIIWEKBJAPSCP-UHFFFAOYSA-N
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Description

1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of the furan ring and the chlorophenyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-(2-chlorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with N-methylmethanamine under acidic conditions to yield the final product as a hydrochloride salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to form various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring and chlorophenyl group contribute to its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)furan-2-yl derivatives: These compounds have similar structures but differ in the position of the chlorine atom on the phenyl ring.

    Furan-2-carbaldehyde derivatives: These compounds share the furan ring but have different substituents on the furan ring.

    N-methylmethanamine derivatives: These compounds have the same amine group but differ in the aromatic ring structure. The uniqueness of this compound lies in its specific combination of the furan ring, chlorophenyl group, and N-methylmethanamine moiety, which contributes to its distinct chemical properties and biological activities.

Properties

IUPAC Name

1-[5-(2-chlorophenyl)furan-2-yl]-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO.ClH/c1-14-8-9-6-7-12(15-9)10-4-2-3-5-11(10)13;/h2-7,14H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIIWEKBJAPSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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